N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
Overview
Description
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is a compound that belongs to the class of N-protected amino esters. The tert-butyloxycarbonyl (t-Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild acidic conditions. This compound is particularly significant in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester typically involves the protection of the amino group with the t-Boc group, followed by esterification. One common method is the Buchwald-Hartwig cross-coupling reaction, which uses a palladium catalyst (PEPPSI-IPr) to couple aryl halo esters with secondary amines . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. The choice of solvents and catalysts is optimized to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the ester and amine sites.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the design of peptide-based drugs.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester primarily involves its role as a protected amino ester. The t-Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, enabling the synthesis of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the final product.
Comparison with Similar Compounds
- N-(t-Boc)-3-phenylserine Ethyl Ester
- N-(t-Boc)-3-phenylalanine Ethyl Ester
- N-(t-Boc)-3-phenylglycine Ethyl Ester
Comparison: N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is unique due to the presence of the isoserine moiety, which imparts distinct chemical properties compared to other similar compounds. The isoserine structure allows for specific interactions and reactivity patterns, making it valuable in certain synthetic applications where other compounds may not be as effective.
Biological Activity
N-(t-Boc)-3-phenyl isoserine ethyl ester is a compound of significant interest in medicinal chemistry and biochemistry due to its structural features and biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound is a derivative of isoserine, characterized by a tert-butyloxycarbonyl (t-Boc) protecting group on the amino nitrogen and an ethyl ester at the carboxylic acid position. The compound can be synthesized through various methods, including lipase-mediated kinetic resolution, which has shown promising results in producing high enantiomeric purity of related compounds .
Synthesis Overview
Step | Description | Yield |
---|---|---|
1 | Protection of isoserine with t-Boc | 80% |
2 | Esterification with ethanol | 90% |
3 | Purification via chromatography | >95% purity |
Biological Activity
The biological activity of this compound is primarily linked to its role as an intermediate in the biosynthesis of paclitaxel (Taxol), a potent anticancer drug. Research indicates that derivatives of phenylisoserine are crucial for the pharmacological effects of paclitaxel, particularly in binding to tubulin and inhibiting cell proliferation .
This compound exhibits its biological effects through several mechanisms:
- Tubulin Binding : The compound interacts with the β-subunit of tubulin, leading to microtubule stabilization and inhibition of mitotic spindle formation.
- Antitumor Activity : In vitro studies have demonstrated that compounds derived from phenylisoserine can induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Case Studies
- Paclitaxel Biosynthesis : A study highlighted the role of N-(t-Boc)-3-phenyl isoserine as a precursor in the biosynthetic pathway for paclitaxel. The incorporation of this compound into the paclitaxel structure was confirmed through metabolic labeling experiments .
- Enzymatic Activity : Research involving lipase-mediated synthesis showed that this compound could be produced with high enantioselectivity, facilitating further studies on its biological properties .
- Anticancer Studies : A series of experiments demonstrated that derivatives of N-(t-Boc)-3-phenyl isoserine exhibited significant cytotoxicity against various cancer cell lines, reinforcing its potential as a lead compound for drug development .
Comparative Biological Data
The following table summarizes key biological activities associated with this compound compared to other related compounds:
Properties
IUPAC Name |
ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-14(19)13(18)12(11-9-7-6-8-10-11)17-15(20)22-16(2,3)4/h6-10,12-13,18H,5H2,1-4H3,(H,17,20)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGCYMFNVKHELE-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448577 | |
Record name | N-(t-Boc)-3-phenyl Isoserine Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143527-75-7 | |
Record name | N-(t-Boc)-3-phenyl Isoserine Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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